molecular formula C20H17N5O B430477 7-methyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)amino]-1H-quinazolin-4-one CAS No. 352659-31-5

7-methyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)amino]-1H-quinazolin-4-one

Cat. No. B430477
CAS RN: 352659-31-5
M. Wt: 343.4g/mol
InChI Key: WCARDDDMQORATQ-UHFFFAOYSA-N
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Description

7-methyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)amino]-1H-quinazolin-4-one is a member of pyrimidines.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including compounds similar to 7-methyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)amino]-1H-quinazolin-4-one, have been synthesized and studied for their potential anticancer activity. These compounds have been found to exhibit remarkable activity against specific cancer cell lines, such as CNS SNB-75 cancer cells, by inhibiting EGFR-tyrosine kinase, which is essential in antitumor agents (Noolvi & Patel, 2013).

Immunotropic Activity

Research on quinazoline derivatives has also shown that these compounds can have immunotropic effects. New quinazoline derivatives have been synthesized and found to exhibit corrective actions on proliferation processes in immunocompetent organs. This was demonstrated by the restoration of the number of splenocytes and thymocytes in the context of cyclophosphamide-induced immunosuppression in mice (Tsibizova et al., 2021).

Antimicrobial and Anti-Inflammatory Activity

Quinazoline derivatives have been explored for their antimicrobial, anti-inflammatory, and analgesic properties. Novel series of quinazoline compounds have been synthesized and evaluated, showing significant antimicrobial activity, potent anti-inflammatory, and analgesic activities comparable to standard drugs (Rajanarendar et al., 2012).

Pharmacological Screening

Further pharmacological screening of quinazoline derivatives has demonstrated their potential in treating various conditions. This includes evaluating their antimicrobial, analgesic, and anti-inflammatory properties, where certain compounds showed good activity profiles against microbes, pain, and inflammation (Dash et al., 2017).

Synthesis and Characterization

Research into the synthesis and characterization of quinazoline derivatives has also been a significant area of focus. Various methods have been developed for synthesizing these compounds, exploring different substituents and analyzing their properties (Nosova et al., 2013).

properties

CAS RN

352659-31-5

Product Name

7-methyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)amino]-1H-quinazolin-4-one

Molecular Formula

C20H17N5O

Molecular Weight

343.4g/mol

IUPAC Name

7-methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)amino]-3H-quinazolin-4-one

InChI

InChI=1S/C20H17N5O/c1-12-8-9-15-17(10-12)23-20(24-18(15)26)25-19-21-13(2)11-16(22-19)14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,21,22,23,24,25,26)

InChI Key

WCARDDDMQORATQ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)C(=O)N=C(N2)NC3=NC(=CC(=N3)C4=CC=CC=C4)C

SMILES

CC1=CC2=C(C=C1)C(=O)NC(=N2)NC3=NC(=CC(=N3)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)N=C(N2)NC3=NC(=CC(=N3)C4=CC=CC=C4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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